molecular formula C13H19N3S B2482321 N-ethyl-2-(pyridin-3-yl)piperidine-1-carbothioamide CAS No. 399002-62-1

N-ethyl-2-(pyridin-3-yl)piperidine-1-carbothioamide

Cat. No.: B2482321
CAS No.: 399002-62-1
M. Wt: 249.38
InChI Key: QEMLEJSHYKWWAX-UHFFFAOYSA-N
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Description

N-ethyl-2-(pyridin-3-yl)piperidine-1-carbothioamide is a thioamide derivative featuring a piperidine ring substituted at the 2-position with a pyridin-3-yl group and at the 1-position with an ethyl carbothioamide moiety. Thioamides are pharmacologically significant due to their ability to participate in hydrogen bonding and metal coordination, which enhances their interaction with biological targets .

Properties

IUPAC Name

N-ethyl-2-pyridin-3-ylpiperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3S/c1-2-15-13(17)16-9-4-3-7-12(16)11-6-5-8-14-10-11/h5-6,8,10,12H,2-4,7,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMLEJSHYKWWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N1CCCCC1C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(pyridin-3-yl)piperidine-1-carbothioamide typically involves the reaction of piperidine derivatives with pyridine compounds. One common method includes the nucleophilic substitution reaction where an ethyl group is introduced to the piperidine ring, followed by the addition of a carbothioamide group to the nitrogen atom. The reaction conditions often require the use of solvents like ethanol and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. The choice of reagents and conditions is optimized to minimize by-products and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(pyridin-3-yl)piperidine-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidines and pyridines, as well as amines and sulfoxides .

Scientific Research Applications

Medicinal Chemistry

N-ethyl-2-(pyridin-3-yl)piperidine-1-carbothioamide is studied for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity:
Research indicates that compounds similar to this compound can inhibit caspase activity, which is critical in apoptosis regulation. For instance, studies have shown that certain piperidine derivatives exhibit significant antiproliferative activity against human cancer cell lines such as HepG2 and A549, suggesting their potential as anticancer agents .

Antimicrobial Properties:
Piperidine derivatives have demonstrated antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to inhibit bacterial growth without significant cytotoxicity to human cells highlights its therapeutic potential in treating infections .

Neuroprotective Effects:
In silico studies suggest that this compound could influence neurotransmitter uptake mechanisms. This suggests potential benefits in neurodegenerative diseases like Parkinson's disease, where modulation of neurotransmitter systems is crucial.

The compound's biological activity has been explored through various studies:

Activity Target Pathway/Mechanism Reference
AnticancerInhibition of caspases; apoptosis induction
AntimicrobialInhibition of bacterial growth
NeuroprotectionModulation of neurotransmitter uptake

Case Study 1: Anticancer Research

A study evaluated the antiproliferative effects of several piperidine derivatives, including this compound, against various human cancer cell lines. The results indicated that compounds with specific substitutions on the piperidine ring exhibited enhanced activity, with IC50 values suggesting potent anticancer properties. For example, compound 6A was identified as a high-potency RXRα antagonist with significant apoptosis-inducing capabilities .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of piperidine derivatives synthesized from this compound. The compounds were tested against Gram-positive and Gram-negative bacteria and showed promising results with minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 μg/mL against resistant strains .

Mechanism of Action

The mechanism of action of N-ethyl-2-(pyridin-3-yl)piperidine-1-carbothioamide involves binding to specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Ring Modifications

N-ethyl-2-(pyridin-3-yl)tetrahydrothiopyran-2-carbothioamide 1-oxide
  • Structural Difference : Replaces the piperidine ring with a tetrahydrothiopyran (a six-membered sulfur-containing ring) and introduces a sulfoxide (1-oxide) group.
  • This derivative is highlighted for antihypertensive applications, suggesting that ring size and heteroatom composition influence therapeutic targeting .
3-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-N-substituted-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (4a–h)
  • Structural Difference : Features a dihydropyrazole core linked to an imidazopyridine and nitrobenzene group.
  • Functional Impact: The nitro group (electron-withdrawing) and imidazopyridine moiety enhance π-π stacking and charge-transfer interactions, critical for inhibiting STAT3 phosphorylation in cancer cells .

Substituent Variations on the Carbothioamide Group

N-Phenylpiperidine-1-carbothioamide
  • Structural Difference : Substitutes the pyridin-3-yl group with a phenyl ring.
  • Functional Impact : The phenyl group increases lipophilicity, which may improve blood-brain barrier penetration but reduce solubility. This trade-off highlights how aromatic substituent polarity dictates pharmacokinetic profiles .
N-(Pyridin-2-yl)pyridine-2-carbothioamide
  • Structural Difference : Positions the pyridine substituent at the 2-position instead of 3.
  • Such positional changes can significantly affect receptor selectivity .

Pharmacological Activity Trends

  • Antihypertensive Derivatives : Sulfoxide-containing analogs (e.g., tetrahydrothiopyran derivatives) demonstrate efficacy in cardiovascular applications, likely due to enhanced polarity and stability .
  • Anticancer Agents : Pyrazoline-carbothioamides (e.g., compounds 4a–h) inhibit STAT3, a key oncogenic signaling pathway. The nitro and imidazopyridine groups are critical for this activity .
  • Neuroactive Potential: Piperidine-based thioamides (e.g., N-phenylpiperidine-1-carbothioamide) may target neurological receptors, leveraging the piperidine ring’s flexibility and basicity .

Data Table: Key Structural and Functional Attributes

Compound Name Core Structure Key Substituents Biological Activity Solubility/Polarity Reference
N-ethyl-2-(pyridin-3-yl)piperidine-1-carbothioamide Piperidine Pyridin-3-yl, ethyl carbothioamide Not reported (potential broad) Moderate (piperidine)
Tetrahydrothiopyran derivative (1-oxide) Tetrahydrothiopyran Pyridin-3-yl, sulfoxide Antihypertensive High (sulfoxide)
Pyrazoline-carbothioamides (4a–h) Dihydropyrazole Imidazopyridine, nitrobenzene STAT3 inhibition (anticancer) Low (nitro group)
N-Phenylpiperidine-1-carbothioamide Piperidine Phenyl Neuroactive (speculative) Low (phenyl)
N-(Pyridin-2-yl)pyridine-2-carbothioamide Pyridine Pyridin-2-yl Not reported Moderate (pyridine)

Research Findings and Implications

  • Ring Systems : Piperidine derivatives balance flexibility and basicity, making them versatile scaffolds. Replacing piperidine with tetrahydrothiopyran or pyrazoline alters target selectivity and metabolic stability .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) enhance reactivity but reduce solubility, while polar groups (e.g., sulfoxide) improve solubility but may limit membrane permeability .
  • Therapeutic Potential: The target compound’s pyridin-3-yl and ethyl groups suggest applications in central nervous system or antimicrobial therapies, though empirical validation is needed.

Biological Activity

N-ethyl-2-(pyridin-3-yl)piperidine-1-carbothioamide is a compound belonging to the piperidine class, which has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a pyridine moiety and a carbothioamide functional group. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including:

  • Enzymes : Piperidine derivatives often inhibit enzymes such as kinases and proteases, which are crucial in various signaling pathways.
  • Receptors : The compound may modulate receptor activity, influencing neurotransmitter systems and potentially offering neuroprotective effects.
  • Ion Channels : Interaction with voltage-gated ion channels can lead to membrane stabilization and modulation of neuronal excitability.

Biological Activity Spectrum

Research utilizing computational tools like PASS (Prediction of Activity Spectra for Substances) has predicted a wide range of pharmacological activities for this compound. The predicted activities include:

Activity Type Predicted Probability (Pa)
Anticancer0.642
Antimicrobial0.598
Neuroprotective0.615
Anti-inflammatory0.570
Local anesthetic0.500

These predictions suggest that the compound may be effective in treating various conditions, including cancer and central nervous system disorders.

Case Studies and Research Findings

  • Anticancer Activity :
    A study highlighted the potential anticancer properties of piperidine derivatives, indicating that compounds similar to this compound could inhibit caspase activity, which is critical in apoptosis regulation. This suggests a mechanism through which these compounds may induce cancer cell death .
  • Antimicrobial Properties :
    Research has shown that piperidine derivatives exhibit antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to inhibit bacterial growth without causing significant cytotoxicity to human cells was noted, indicating its therapeutic potential .
  • Neuroprotective Effects :
    In silico studies have suggested that this compound could influence neurotransmitter uptake mechanisms, potentially offering benefits in neurodegenerative diseases such as Parkinson's disease. The compound's predicted anti-dyskinetic effects further support its role in neuroprotection .

Q & A

Q. How do hydrogen-bonding networks influence crystallographic packing?

  • Methodological Answer :
  • Hirshfeld analysis : CrystalExplorer software maps 2D fingerprint plots. For thiosemicarbazones, H···H (65%), H···C (12%), and H···S (14%) interactions stabilize layered packing .
  • Energy frameworks : CE-B3LYP/6-31G(d,p) calculates lattice energies (e.g., dispersion contributes 60–70% to total energy) .

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